Cas no 1448038-30-9 (4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide)

4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide
- 5-Thiazolecarboxamide, 4-methyl-2-(2-methylphenyl)-
- 1448038-30-9
- AKOS024619029
- 4-methyl-2-(o-tolyl)thiazole-5-carboxamide
- F1967-1629
-
- インチ: 1S/C12H12N2OS/c1-7-5-3-4-6-9(7)12-14-8(2)10(16-12)11(13)15/h3-6H,1-2H3,(H2,13,15)
- InChIKey: LRSMZCHUYBSXQD-UHFFFAOYSA-N
- ほほえんだ: S1C(C(N)=O)=C(C)N=C1C1=CC=CC=C1C
計算された属性
- せいみつぶんしりょう: 232.06703418g/mol
- どういたいしつりょう: 232.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.231±0.06 g/cm3(Predicted)
- ふってん: 428.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.67±0.50(Predicted)
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-1629-0.25g |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
1448038-30-9 | 95%+ | 0.25g |
$480.0 | 2023-09-06 | |
Life Chemicals | F1967-1629-1g |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
1448038-30-9 | 95%+ | 1g |
$753.0 | 2023-09-06 | |
Life Chemicals | F1967-1629-10g |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
1448038-30-9 | 95%+ | 10g |
$3455.0 | 2023-09-06 | |
Life Chemicals | F1967-1629-5g |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
1448038-30-9 | 95%+ | 5g |
$2469.0 | 2023-09-06 | |
Life Chemicals | F1967-1629-0.5g |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
1448038-30-9 | 95%+ | 0.5g |
$600.0 | 2023-09-06 | |
Life Chemicals | F1967-1629-2.5g |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
1448038-30-9 | 95%+ | 2.5g |
$1641.0 | 2023-09-06 |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamideに関する追加情報
4-Methyl-2-(2-Methylphenyl)-1,3-Thiazole-5-Carboxamide: A Comprehensive Overview
4-Methyl-2-(2-Methylphenyl)-1,3-Thiazole-5-Carboxamide (CAS No. 1448038-30-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiazoles, which are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. The structure of 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide is characterized by a thiazole ring substituted with a methyl group at position 4, a 2-methylphenyl group at position 2, and a carboxamide group at position 5. These substituents contribute to the compound's unique chemical properties and potential applications.
The synthesis of 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide involves a series of well-established organic reactions. The thiazole ring is typically formed through the condensation of an amine with an appropriate sulfur-containing compound, such as thiourea or thiocyanate derivatives. The substitution pattern of the thiazole ring is then achieved through nucleophilic aromatic substitution or other directed metallation techniques. The introduction of the carboxamide group at position 5 is often accomplished via amide bond formation, which can be facilitated by coupling reagents or by direct amidation under basic conditions.
Recent studies have highlighted the potential of 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide as a bioactive compound with applications in drug discovery. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. The thiazole moiety is known to confer stability and bioavailability to molecules, making it a valuable scaffold for medicinal chemists. Furthermore, the presence of the carboxamide group enhances hydrogen bonding capabilities, which can improve the compound's solubility and interaction with biological targets.
In addition to its pharmacological applications, 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide has been explored for its role in materials science. The thiazole ring's ability to coordinate with metal ions has led to its use in the synthesis of metallopolymers and coordination polymers. These materials exhibit unique mechanical and electronic properties, making them suitable for applications in sensors and flexible electronics.
From an environmental perspective, understanding the degradation pathways of 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide is crucial for assessing its ecological impact. Recent research has focused on photodegradation and biodegradation mechanisms under various environmental conditions. Studies have shown that the compound undergoes rapid degradation under UV light, particularly due to the cleavage of the thiazole ring. However, further investigations are required to evaluate its long-term persistence in natural ecosystems.
In conclusion, 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide (CAS No. 1448038-30-9) is a versatile compound with promising applications in pharmacology and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As new insights into its chemical properties and biological activities emerge, this compound is likely to play an increasingly important role in advancing both academic and industrial endeavors.
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